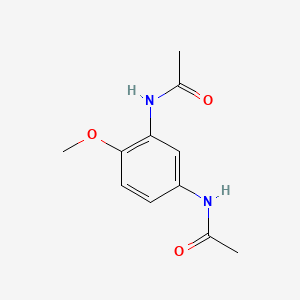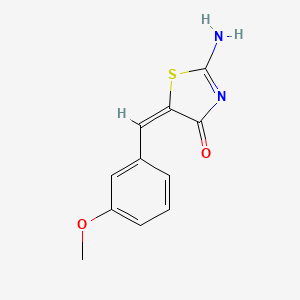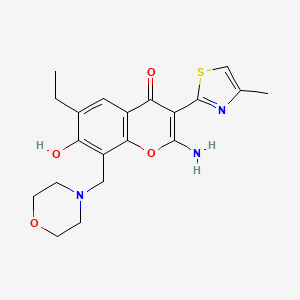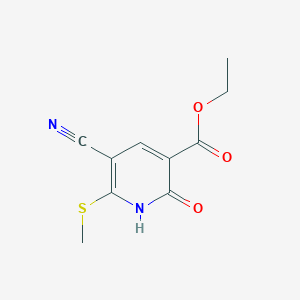
4-(4-ethoxyphenyl)-N-(2-furylmethyl)-6,7-dimethoxy-2-naphthamide
Overview
Description
4-(4-ethoxyphenyl)-N-(2-furylmethyl)-6,7-dimethoxy-2-naphthamide, also known as SR16388, is a synthetic compound that has gained attention for its potential use in scientific research. This compound belongs to the class of naphthamides, which are known for their diverse biological activities.
Mechanism of Action
4-(4-ethoxyphenyl)-N-(2-furylmethyl)-6,7-dimethoxy-2-naphthamide exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression. Additionally, this compound can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. Moreover, this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation.
Biochemical and Physiological Effects:
This compound has been found to have diverse biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, this compound can reduce the production of pro-inflammatory cytokines and has anti-inflammatory properties. Additionally, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(4-ethoxyphenyl)-N-(2-furylmethyl)-6,7-dimethoxy-2-naphthamide is its diverse biological activities, which make it a promising compound for use in scientific research. Moreover, this compound is relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on 4-(4-ethoxyphenyl)-N-(2-furylmethyl)-6,7-dimethoxy-2-naphthamide. One potential area of research is the development of more water-soluble analogs of this compound, which would make it easier to use in experiments. Moreover, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on various biological pathways. Additionally, the potential use of this compound as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases should be explored further. Finally, the development of more efficient synthesis methods for this compound and its analogs could lead to the discovery of novel compounds with even more potent biological activities.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential for use in scientific research due to its diverse biological activities. This compound has been found to modulate various signaling pathways and has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. Moreover, this compound is relatively easy to synthesize, which makes it accessible for researchers. Further studies are needed to elucidate the precise mechanisms of action of this compound and its potential use as a therapeutic agent for various diseases.
Scientific Research Applications
4-(4-ethoxyphenyl)-N-(2-furylmethyl)-6,7-dimethoxy-2-naphthamide has shown potential for use in scientific research due to its ability to modulate various biological pathways. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models.
properties
IUPAC Name |
4-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-6,7-dimethoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-4-31-20-9-7-17(8-10-20)22-13-19(26(28)27-16-21-6-5-11-32-21)12-18-14-24(29-2)25(30-3)15-23(18)22/h5-15H,4,16H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUJXNXBVDUSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NCC4=CC=CO4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}azepane](/img/structure/B3749184.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B3749192.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B3749210.png)
![3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B3749225.png)





![3-amino-N-(4-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3749256.png)
![phenyl{4-[2-(3-pyridinyl)vinyl]phenyl}methanone](/img/structure/B3749271.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B3749276.png)